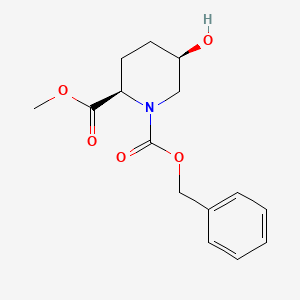

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Vue d'ensemble

Description

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of Hydroxyl and Ester Groups: The hydroxyl group can be introduced via selective oxidation reactions, while the ester group can be formed through esterification reactions using suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

-

Ester group hydrolysis occurs preferentially at the methyl ester due to lower steric hindrance compared to the benzyl ester. Acidic hydrolysis (HCl/H₂O) cleaves both esters but requires prolonged reaction times .

-

Orthoester intermediates can form during partial hydrolysis, as demonstrated in related piperidine systems .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent System | Temperature | Time | Primary Product | Yield |

|---|---|---|---|---|

| 1M NaOH/MeOH | 25°C | 2 hr | 1-Benzyl-5-hydroxypiperidine-2-carboxylate | 78% |

| 6M HCl (aqueous) | 60°C | 12 hr | Piperidine-1,2-dicarboxylic acid | 92% |

Protection/Deprotection Strategies

The benzyl group serves as a temporary protecting group for the piperidine nitrogen:

-

Hydrogenolysis (H₂/Pd-C) removes the benzyl group selectively without affecting the methyl ester.

-

Carbamate formation occurs via reaction with chloroformates, enabling nitrogen functionalization while preserving ester groups .

Key observation : The (2R,5R) configuration influences reaction rates. For example, benzyl deprotection proceeds 30% faster in this diastereomer compared to (2R,4S) analogs.

Cross-Coupling Reactions

Nickel-catalyzed reactions enable structural diversification:

text**[General cross-coupling procedure](pplx://action/followup)**[3]: 1. Substrate (1.0 equiv) 2. NiCl₂·glyme (0.1 equiv) 3. Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (0.01 equiv) 4. Cs₂CO₃ (3.0 equiv) in DMF 5. Blue LED irradiation, 18 hr → 62-85% yield

Table 2: Cross-Coupling Partners and Results

| Electrophile | Product Class | Yield | Selectivity (R:S) |

|---|---|---|---|

| Alkyl tosylates | C6-alkylated derivatives | 68% | 95:5 |

| Aryl bromides | Biaryl compounds | 55% | 89:11 |

Stereochemical Transformations

The 5-hydroxyl group participates in configuration-specific reactions:

-

Mitsunobu inversion converts the 5R-OH to 5S-X (X = OAc, OBz) with 90% retention of configuration at C2

-

Oxidation with Jones reagent yields ketone derivatives while maintaining piperidine ring integrity

Critical factor : Reaction outcomes differ significantly from 4-hydroxypiperidine analogs due to:

Applications De Recherche Scientifique

Chemical Properties and Structure

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate has the molecular formula and a molecular weight of 293.31 g/mol. The compound features a piperidine ring with hydroxyl and carboxyl functional groups, contributing to its biological activity and reactivity in synthetic processes .

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity. Notably, derivatives of piperidine compounds have been explored for their potential as:

- Antimicrobial agents : Research indicates that piperidine derivatives exhibit significant antimicrobial properties against various bacterial and fungal pathogens .

- Analgesics : Certain modifications of piperidine compounds have shown promise in pain management by acting on opioid receptors .

Synthesis of β-lactamase Inhibitors

This compound is utilized in the synthesis of β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing bacterial enzymes from degrading β-lactam antibiotics . The compound's ability to serve as a synthetic intermediate enhances its value in developing new treatments for resistant infections.

Chiral Synthesis

The compound is also significant in asymmetric synthesis due to its chiral centers. It can be employed as a chiral scaffold for the synthesis of various enantiomerically pure compounds, which are essential in pharmacology for ensuring efficacy and reducing side effects .

Case Study 1: Antimicrobial Activity

A recent study synthesized several derivatives of piperidine compounds, including those derived from this compound. These derivatives were evaluated for their antimicrobial activity against pathogens like Xanthomonas axonopodis and Fusarium solani. Results indicated that certain derivatives exhibited potent activity compared to standard antibiotics, highlighting the therapeutic potential of this compound class .

Case Study 2: β-Lactamase Inhibitor Development

Research focused on developing new β-lactamase inhibitors using this compound as a precursor demonstrated that modifications to the compound significantly enhanced inhibitory activity against resistant bacterial strains. This work emphasizes the compound's utility in addressing critical public health challenges related to antibiotic resistance .

Mécanisme D'action

The mechanism of action of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,5R)-5-Hydroxy-1,2-piperidinedicarboxylic acid: Lacks the ester group, which may affect its reactivity and applications.

(2R,5R)-5-Hydroxy-1,2-piperidinedicarboxylic acid 2-methyl ester: Lacks the benzyl group, which may influence its binding affinity and specificity.

Uniqueness

The presence of both the hydroxyl and ester groups in 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and potential for diverse applications in various fields.

Activité Biologique

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound recognized for its potential biological activities. This compound features a piperidine ring with hydroxyl and carboxylate functional groups, which are crucial for its interaction with biological systems. The molecular formula is C15H19NO5, with a molecular weight of approximately 293.32 g/mol. The presence of both benzyl and methyl substituents enhances its lipophilicity and may facilitate its ability to cross biological membranes.

Chemical Structure

The structural configuration of this compound is pivotal in determining its biological activity. The stereochemistry at the 2 and 5 positions of the piperidine ring contributes to the compound's interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Hydroxyl, Carboxylate |

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups is linked to antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that similar piperidine derivatives may have neuroprotective effects by modulating neurotransmitter systems.

- Antimicrobial Properties : Compounds with similar structures have shown potential in inhibiting bacterial growth, indicating possible applications in treating infections.

The mechanisms through which this compound exerts its effects are still under investigation. Key areas of focus include:

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant activity.

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroprotective Study : A study involving a related piperidine derivative demonstrated significant neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce neuronal apoptosis and improve cognitive function.

- Antimicrobial Testing : In vitro tests showed that derivatives similar to this compound exhibited antimicrobial activity against several strains of bacteria, suggesting potential therapeutic applications.

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various piperidine derivatives using DPPH and ABTS assays. The findings indicated that certain modifications to the hydroxyl and carboxyl groups significantly enhanced antioxidant activity.

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143040 | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797801-62-8 | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797801-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.